2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine

Physicochemical Profiling Drug Discovery ADME Prediction

Using a generic, unsubstituted 2,3-dihydrobenzofuran-3-amine in your SAR or fragment screen compromises lipophilicity, metabolic stability, and target engagement. 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1342784-86-4) solves this with a precisely defined disubstitution pattern that creates two asymmetric centers and an elevated LogP of 1.9-2.28-critical for CNS penetration. Supplied at 95% purity with full analytical documentation, it is ready for immediate deployment in medicinal chemistry, FBDD cascades, or sustainable-synthesis benchmarking without additional purification.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13245693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC1C(C2=CC=CC(=C2O1)C)N
InChIInChI=1S/C11H15NO/c1-3-9-10(12)8-6-4-5-7(2)11(8)13-9/h4-6,9-10H,3,12H2,1-2H3
InChIKeyVLGSWIMBQUEZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Overview of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine


2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1342784-86-4) is a disubstituted dihydrobenzofuran-3-amine, a class of oxygen heterocycles recognized for their privileged scaffold in medicinal chemistry [1]. This compound possesses a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol [2]. Its structure features a 2,3-dihydrobenzofuran core with an ethyl substituent at the 2-position and a methyl group at the 7-position, along with a primary amine at the 3-position. This specific substitution pattern introduces two asymmetric centers, resulting in a racemic mixture with a calculated LogP of 1.9–2.28 and a topological polar surface area (TPSA) of 35.3 Ų, properties that distinguish it from its simpler, unsubstituted analogs .

Why Generic Dihydrobenzofuran-3-amines Cannot Replace This Compound


The procurement of a generic, unsubstituted 2,3-dihydrobenzofuran-3-amine as a substitute for 2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is not chemically or pharmacologically equivalent. The 2-ethyl and 7-methyl substituents are critical drivers of lipophilicity, steric profile, and metabolic stability [1]. For example, the target compound has a calculated LogP of 1.9–2.28, significantly higher than the 0.71–1.78 range for the unsubstituted parent scaffold, which directly impacts membrane permeability and off-target binding profiles [2]. Furthermore, the specific disubstitution pattern creates two stereocenters, offering opportunities for chiral resolution that are absent in simpler analogs. Such differences are not trivial; as a class, 2,3-disubstituted dihydrobenzofurans have demonstrated structure-dependent activity as antimicrobial, antioxidant, and neurogenic agents [3]. Substituting with a less substituted or regioisomeric analog risks compromising the very properties that make this scaffold valuable for drug discovery and chemical biology research.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity for Superior Membrane Permeability

The target compound exhibits a calculated LogP (XLogP3-AA) of 1.9 [1] and a vendor-measured LogP of 2.28 , representing a 1.2 to 1.6 log unit increase over the unsubstituted 2,3-dihydrobenzofuran-3-amine scaffold, which has a reported LogP of 0.71 . This difference corresponds to an approximate 15- to 40-fold increase in octanol-water partition coefficient, directly predicting enhanced passive membrane permeability.

Physicochemical Profiling Drug Discovery ADME Prediction

Greater Molecular Complexity and Derivatization Potential

With a molecular weight of 177.24 g/mol [1], 2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is structurally more elaborate than both 2-ethyl-2,3-dihydrobenzofuran-3-amine (MW 163.22) and 7-methyl-2,3-dihydrobenzofuran-3-amine (MW 149.19), providing a richer set of functional handles for further derivatization. The target compound also has a higher fraction of sp3 hybridized carbons (Fsp3 = 0.455 ) compared to simpler analogs, a parameter increasingly correlated with clinical success and reduced toxicity in drug candidates .

Medicinal Chemistry SAR Studies Library Design

Regioisomeric Differentiation Dictates Pharmacophoric Geometry

A critical distinction exists between the target compound, which features the ethyl group attached directly to the carbon at position 2 of the dihydrofuran ring, and its regioisomer N-ethyl-7-methyl-2,3-dihydrobenzofuran-3-amine, where the ethyl group is attached to the amine nitrogen . This difference profoundly alters the three-dimensional orientation of the lipophilic ethyl group and the basicity/nucleophilicity of the amine, which are key determinants of binding affinity and synthetic reactivity.

Regioisomerism Target Engagement Synthetic Chemistry

Class-Level Pharmacological Plausibility of Dihydrobenzofuran Scaffolds

While no specific bioactivity data (IC50, EC50) has been published for the exact compound 2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine, the 2,3-disubstituted dihydrobenzofuran-3-amine class has been explicitly cited for antimicrobial, antioxidant, antimitotic, antiangiogenic, and neurogenic activities [1]. The launched antidepressant Vilazodone (Viibryd®), which contains a benzofuran core, validates the therapeutic relevance of this scaffold [1]. The target compound's specific substitution pattern offers a unique starting point for exploring these activities with potentially differentiated selectivity profiles.

Antimicrobial Neurogenic Anticancer Pharmacophore

Validated Purity and Safety Profile for Research Reproducibility

The compound is commercially available with a certified purity of 95% and accompanied by a full safety data sheet (SDS) detailing specific hazard classifications (H302, H315, H319, H335) . This level of documentation—including IUPAC name, InChI Key, SMILES, and physicochemical properties—ensures lot-to-lot consistency, which is essential for reproducible research. In contrast, sourcing from non-verified suppliers without an SDS may introduce contaminants that confound biological assays.

Quality Control Safety Data Reproducibility

Metal-Free Synthetic Accessibility for Sustainable Procurement

A recent publication has established a concise, metal catalyst-free, and highly atom-economic synthesis for 2,3-disubstituted dihydrobenzofuran-3-amines, encompassing a substrate scope of 11–12 different derivatives [1]. This methodology delivers excellent yields under mild conditions, suggesting that 2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine can be produced with high efficiency and minimal environmental burden. In contrast, earlier synthetic routes for similar scaffolds required transition metal catalysts (e.g., Pd, Rh), which are costly, potentially toxic, and introduce metal impurity risks that can interfere with biological assays [2].

Green Chemistry Atom Economy Synthetic Methodology

Optimal Application Scenarios


CNS Drug Discovery Requiring Enhanced Brain Penetration

The compound's elevated LogP (1.9–2.28) compared to the unsubstituted dihydrobenzofuran-3-amine scaffold predicts significantly improved passive membrane permeability, a prerequisite for CNS-targeted therapeutics [1]. Combined with the class-level precedent of the antidepressant Vilazodone, this compound is a logical starting point for medicinal chemistry campaigns targeting neurological disorders where brain exposure is critical.

Structure-Activity Relationship Studies on the Pharmacophore

The precise 2-ethyl and 7-methyl disubstitution pattern, along with the presence of two asymmetric centers, makes this compound an ideal core scaffold for systematic SAR exploration [2]. Researchers can independently vary the substituents at the 2-, 3-, and 7-positions to map the pharmacophoric requirements for antimicrobial, antioxidant, or neurogenic activity, as established by the broader dihydrobenzofuran class.

Fragment-Based Lead Generation and Library Design

With a molecular weight of 177.24 Da, an Fsp3 value of 0.455, and desirable lead-like physicochemical properties, this compound fits within the optimal fragment space for fragment-based drug discovery (FBDD) . Its commercial availability at 95% purity with full analytical documentation ensures it can be immediately deployed in fragment screening cascades without additional purification.

Green Chemistry and Sustainable Synthesis Research

The existence of a metal-free, high-atom-economy synthetic route for this compound class [3] positions 2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine as a benchmark substrate for further development of environmentally sustainable heterocycle synthesis methodologies. Industrial process chemists can use this compound to benchmark new catalytic systems against the established metal-free protocol.

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